2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Description
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₅NO₄ |
| Molar mass | 297.31 g/mol |
| IUPAC name | 2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one |
| SMILES | COC1=C(OC)C=C(C2=C(O)C(=O)C3=CC=CC=C3N2)C=C1 |
| InChIKey | MFCD28016225 |
The planar quinolinone ring system (r.m.s. deviation < 0.02 Å in analogous structures) allows for conjugation between the carbonyl group at position 4 and the aromatic substituents. The 3,4-dimethoxyphenyl group adopts a near-coplanar orientation relative to the quinolinone core, stabilized by π-π interactions and intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains limited, structural insights can be extrapolated from related quinolinone derivatives. For example:
- In 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (CID 5393158), the dimethoxyphenyl group forms a dihedral angle of 12.4° with the chromenone plane, stabilized by C–H⋯O interactions.
- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one (CID 10734961) exhibits intramolecular O–H⋯O hydrogen bonds (2.56 Å), creating an S(6) ring motif.
The hydroxyl group at position 3 in the title compound likely participates in intermolecular hydrogen bonds, as seen in 3-hydroxyquinolin-4(1H)-one (CID 440981), where O–H⋯O interactions generate dimeric R₂²(10) motifs. Computational studies predict a twisted conformation for the dimethoxyphenyl substituent, with energy minima at torsion angles of 15–25° relative to the quinolinone plane.
Comparative Structural Analysis with Related Quinolinone Derivatives
Table 2: Structural comparison of quinolinone derivatives
Key observations:
- Electron-donating substituents : The 3,4-dimethoxy groups enhance electron density at the phenyl ring, reducing quinolinone core polarization compared to nitro-substituted analogs like 6-nitroquinazolin-4(3H)-one .
- Hydrogen-bonding networks : Unlike chlorinated derivatives (e.g., CMQ in), which rely on C–Cl⋯π interactions, the title compound’s hydroxyl and methoxy groups facilitate O–H⋯O and C–H⋯O bonds, resembling flavone derivatives such as 3',4'-dimethoxy-7-hydroxyflavone .
- Conformational flexibility : The dimethoxyphenyl group exhibits greater rotational freedom than bulkier substituents (e.g., 1-methyl-thiazolo[3,2-a]benzimidazole in CID 4865894), enabling adaptive crystal packing.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSAKBNPKQUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one, a compound belonging to the class of quinoline derivatives, has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, emphasizing its potential as an anticancer agent and its other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: with a molecular weight of 297.31 g/mol. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one. The structure features a quinoline core substituted with a dimethoxyphenyl group and a hydroxyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed low nanomolar IC50 values across multiple cancer types, including A549 (lung cancer), HeLa (cervical cancer), and COLO 205 (colon cancer) cells . The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptosis through intrinsic and extrinsic pathways .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4s | A549 | <1 | Microtubule disruption, apoptosis |
| 11e | COLO 205 | <1 | G2/M arrest, polyploidy |
| 9b | Hep3B | <1 | Apoptosis via caspase activation |
Antiviral Activity
In addition to anticancer properties, derivatives of quinoline compounds have shown antiviral activity. For example, certain analogues demonstrated significant inhibition against dengue virus serotype 2 (DENV2), with selectivity indices indicating a favorable therapeutic window . This suggests that the biological activity of quinoline derivatives may extend beyond oncology to infectious diseases.
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia, highlighting their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Key findings from SAR studies indicate:
- Substituent Positioning : The positioning of methoxy groups on the phenyl ring significantly affects potency. For example, the 2,4-dimethoxy substitution was found to enhance antiproliferative activity compared to other configurations .
- Hydroxyl Group : The presence of the hydroxyl group at position 3 on the quinoline ring is crucial for inducing apoptosis and enhancing cytotoxicity against cancer cells .
Table 2: Influence of Substituents on Biological Activity
| Substituent Position | Biological Activity | Observations |
|---|---|---|
| 2,4-Dimethoxy | High antiproliferative | Low nanomolar IC50 |
| 3-Hydroxy | Induces apoptosis | Enhances cytotoxicity |
| Other configurations | Reduced activity | Significant loss in potency |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vitro and in vivo:
- In Vitro Evaluation : A study demonstrated that derivatives with specific substitutions exhibited IC50 values below 1 µM against multiple cancer cell lines while showing minimal cytotoxicity to normal cells .
- In Vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth rates compared to control groups, suggesting potential for further development into therapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinoline compounds, including 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one, exhibit significant anticancer activities. A study involving various quinoline derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as HL-60 and Hep3B. Specifically, certain analogs showed IC50 values below 1 μM against these cells, indicating potent antiproliferative effects without affecting normal human cells .
Mechanism of Action :
- Induction of apoptosis via intrinsic and extrinsic pathways.
- Disruption of microtubule assembly leading to G2/M cell cycle arrest.
- Activation of caspases involved in the apoptotic process.
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. Some compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or function .
Structure-Activity Relationship (SAR)
The structural modifications of the quinoline scaffold significantly influence its biological activity. For instance:
- The presence of methoxy groups enhances lipophilicity and cellular uptake.
- Hydroxyl groups contribute to hydrogen bonding interactions with biological targets.
Research has established that increasing the bulkiness of substituents at specific positions can either enhance or diminish activity, highlighting the importance of SAR studies in drug design .
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated the anticancer potential of various quinoline derivatives, including our compound of interest. In vitro assays demonstrated that the compound induced apoptosis in HepG-2 liver cancer cells through caspase activation and PARP cleavage. Flow cytometry analysis confirmed a significant increase in apoptotic cell populations after treatment with the compound .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG-2 | <1 | Apoptosis via caspase activation |
| HL-60 | <1 | Microtubule disruption |
| COLO 205 | <1 | G2/M arrest |
Case Study 2: Antimicrobial Studies
Another study focused on the antimicrobial efficacy of quinoline derivatives against resistant strains of bacteria. The results indicated that certain modifications to the quinoline structure resulted in enhanced antimicrobial activity compared to traditional antibiotics. The compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Quinolinone Derivatives with Additional Substituents
- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one (CAS 1313738-75-8): This analog introduces a 7-methoxy group on the quinolinone core. The additional methoxy increases lipophilicity (clogP ≈ 2.8 vs. 2.2 for the parent compound) and may enhance membrane permeability. However, steric hindrance at position 7 could reduce binding affinity to planar enzyme active sites .
- Fluorine’s small atomic radius minimizes steric disruption, making this derivative a candidate for CNS-targeted therapies .
Dihydroquinolinone Derivatives
- 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one: The dihydroquinolinone core reduces aromaticity, increasing conformational flexibility. The chloro and methyl groups at positions 2 and 6/7 enhance hydrophobic interactions but may decrease solubility. Synthesized via microwave-assisted catalysis (63% yield), this compound highlights the efficiency of modern synthetic techniques compared to traditional acid/base methods .
Heterocyclic Analogues
Quinazolinone Derivatives
- 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 329079-80-3): The sulfanyl and oxoethyl groups introduce hydrogen-bonding capabilities, while the chloro-methylphenyl moiety enhances steric bulk.
- (Z)-3,4-Dihydro-3-(2-(4-methoxyphenyl)-2-oxoethylidene)quinoxalin-2(1H)-one (CAS 66394-50-1): The quinoxalinone core and α,β-unsaturated ketone system enable π-π stacking and Michael addition reactivity, respectively. This compound’s planar structure may favor intercalation with DNA or RNA .
Chalcone-Based Analogues
- The α,β-unsaturated ketone allows for nucleophilic attack, a feature absent in the saturated quinolinone core. Chalcones are renowned for antioxidant and anticancer activities, suggesting that 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one may share similar redox-modulating properties .
Preparation Methods
One-Pot Cyclization in Polyphosphoric Acid (PPA)
A well-documented method for synthesizing 4-hydroxyquinolin-2(1H)-one derivatives, including 2-substituted analogs, involves a one-pot reaction:
- Reactants: Substituted aniline (e.g., 3,4-dimethoxyaniline) and diethyl malonate
- Conditions: Heated with polyphosphoric acid (PPA) at approximately 130°C for 2–6 hours
- Process: The mixture undergoes condensation and cyclization simultaneously, monitored by TLC
- Outcome: Formation of the quinolinone core with a hydroxy group at position 4 (equivalent to 3-hydroxyquinolin-4(2H)-one)
- Isolation: After reaction, dilution with water and cooling precipitates the product, which is filtered and dried
This method yields the quinolinone scaffold efficiently and is adaptable for various substituted anilines, including 3,4-dimethoxyphenyl derivatives.
Multi-Step Condensation and Ring-Closure Reactions
A detailed multi-step synthesis approach, inspired by methods for related quinoline derivatives, involves:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Condensation of orthoformate (e.g., trimethyl orthoformate) with isopropylidene malonate to form 5-(alkoxy methylene)-2,2-dimethyl-1,3-dioxane-4,6-diketone | 40–100°C, 1–3 h | High yield (~92%) reported for similar intermediates |
| 2 | Condensation of the diketone intermediate with 3,4-dimethoxyaniline at 60–100°C for 1–4 h to form 5-(((3,4-dimethoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diketone | 60–100°C, 1–4 h | Molar ratios 1:1 to 1.2:1 (aniline:diketone) |
| 3 | Ring-closure reaction of the amino diketone intermediate at 100–180°C for 0.5–3 h in solvents such as DMF, tetrachloroethane, or phenyl ether to yield 4-hydroxy-6,7-dimethoxyquinoline derivatives | 150–180°C, 0.5–3 h | Total recovery of three-step process ~76.7% |
This sequence, although described for 4-hydroxy-6,7-dimethoxyquinoline, provides a framework for preparing related hydroxylated quinolin-4-one derivatives with 3,4-dimethoxyphenyl groups.
Substitution Reactions on Hydroxyquinoline Intermediates
In some synthetic routes, substitution reactions are performed on hydroxyquinoline intermediates to introduce or modify the 3,4-dimethoxyphenyl moiety:
- Example: Reaction of hydroxyquinoline derivatives with 3,4-dimethoxyphenyl-containing intermediates in the presence of bases like potassium carbonate in solvents such as DMF at 60°C for 10–15 hours
- Purification: Column chromatography using ethyl acetate/methanol mixtures
- This method is useful for attaching the 3,4-dimethoxyphenyl group to the quinolinone core or for further functionalization.
Data Table Summarizing Preparation Methods
Research Findings and Optimization Notes
- The presence of the 3-hydroxy group and 3,4-dimethoxyphenyl substituent suggests potential for biological activity, encouraging optimization of synthesis for purity and yield.
- Reaction times and temperatures are critical; for example, condensation reactions typically require 1–4 hours, while ring closure may need higher temperatures (up to 180°C) but shorter times (0.5–3 hours).
- Solvent choice affects reaction efficiency; DMF and phenyl ether are preferred for ring closure steps due to their high boiling points and solvent properties.
- Purification often involves recrystallization and column chromatography to achieve the desired compound purity for research applications.
- Further studies are recommended to optimize reaction conditions, scale-up processes, and explore catalytic alternatives to improve sustainability and cost-effectiveness.
Q & A
Basic: What are efficient synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one?
Answer:
A microwave-assisted method using InCl₃ as a catalyst (20 mol%) achieves a 63% yield in 5 minutes under 360 W irradiation. This approach minimizes reaction time and avoids corrosive reagents like orthophosphoric acid, which are common in traditional chalcone isomerization methods . Alternative routes involve acid/base-catalyzed cyclization of 2′-aminochalcones, though yields may vary depending on substituent effects and solvent systems .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies substituent patterns (e.g., methoxy groups at C3/C4) and confirms the quinolin-4(1H)-one scaffold .
- IR Spectroscopy : Detects key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the 4-quinolone ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 384.13214 for derivatives with similar dimethoxyphenyl groups) .
Advanced: How can X-ray crystallography resolve structural ambiguities and intermolecular interactions?
Answer:
Single-crystal X-ray analysis reveals:
- Dihedral angles : For example, a 57.84° angle between the quinolin-4(1H)-one core and the dimethoxyphenyl ring, indicating steric or electronic constraints .
- Intermolecular interactions : Centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (R factor = 0.062) and π-π stacking (3.94 Å centroid distance) .
- Disorder analysis : Critical for resolving solvent or counterion positions in the lattice .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Catalyst screening : Lewis acids like InCl₃ outperform traditional catalysts (e.g., acetic acid) by accelerating cyclization while reducing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance microwave-assisted reactions, whereas CH₂Cl₂/di-isopropylether mixtures improve crystallization .
- Temperature control : Microwave irradiation at 360 W balances rapid heating and decomposition risks, achieving 63% yield .
Advanced: How to address contradictions between spectroscopic and computational data?
Answer:
- Cross-validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values for the proposed structure.
- Dynamic effects : Account for solvent or tautomerization in solution-phase NMR (e.g., keto-enol equilibria) that may not align with solid-state crystallographic data .
- Crystallographic restraints : Use X-ray-derived geometric parameters (e.g., bond lengths, angles) to refine computational models .
Basic: What chromatographic methods ensure purity in final compounds?
Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolve closely eluting impurities .
- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) track reaction progress, with UV/fluorescence detection for quinolinone derivatives .
Advanced: What mechanistic insights explain the formation of this compound?
Answer:
The synthesis proceeds via:
- Chalcone isomerization : Acid-catalyzed cyclization of 2′-aminochalcones forms the dihydroquinolin-4(1H)-one core .
- Microwave-specific pathways : Dielectric heating accelerates ring closure by reducing activation energy, favoring intramolecular nucleophilic attack .
- Substituent effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, while steric hindrance at C2/C3 influences regioselectivity .
Advanced: How do structural modifications impact biological activity?
Answer:
- Methoxy groups : Enhance lipid solubility and membrane penetration, as seen in related dimethoxyflavones with bioactivity .
- Hydroxyquinolinone core : Chelates metal ions (e.g., Fe³⁺), potentially relevant to antioxidant or enzyme-inhibition studies .
- Crystal packing : Intermolecular hydrogen bonds (N–H⋯N) may influence solid-state stability and dissolution rates .
Basic: How to handle air- or moisture-sensitive intermediates during synthesis?
Answer:
- Inert atmosphere : Use Schlenk lines or gloveboxes for steps involving LiAlH₄ or SOCl₂ .
- Drying agents : Molecular sieves (3Å) in solvent storage prevent hydrolysis of moisture-sensitive reagents .
Advanced: What strategies validate synthetic scalability for preclinical studies?
Answer:
- Batch reproducibility : Optimize microwave parameters (power, time) across scales (e.g., 0.1 mmol to 1 mol) .
- Green chemistry metrics : Compare E-factors (waste per product) of microwave vs. traditional methods .
- Purification protocols : Scale-up column chromatography or switch to recrystallization for cost efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
